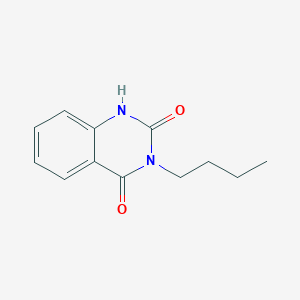

3-Butyl-2-hydroxyquinazolin-4(3h)-one

Description

Significance of the Quinazolinone Heterocyclic Scaffold in Academic Research

The quinazolinone nucleus is considered a "privileged scaffold" in medicinal chemistry because its structure is amenable to various chemical modifications, leading to a wide array of derivatives with diverse pharmacological properties. nih.gov Academic research has extensively explored this scaffold, revealing its capacity to interact with a multitude of biological targets. The versatility of the quinazolinone ring system allows for the synthesis of large libraries of compounds for screening against different diseases. researchgate.net Its derivatives have been investigated for a broad spectrum of biological activities, including but not limited to, antimicrobial, cytotoxic, anti-inflammatory, and anticonvulsant effects. nih.govnih.gov The core structure's ability to form various non-covalent interactions with biological macromolecules is a key factor in its prominence in drug design and development.

Overview of Structurally Related Quinazolinone Derivatives in Biological Research

The biological potential of the quinazolinone scaffold is exemplified by the numerous derivatives that have been synthesized and evaluated for their therapeutic effects. Modifications at the 2nd and 3rd positions of the quinazolinone ring, in particular, have been shown to be crucial for their biological activity. nih.gov

For instance, various 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and investigated for their analgesic and anti-inflammatory properties. researchgate.net Furthermore, the introduction of different substituents has led to the discovery of quinazolinone derivatives with potent anticancer activities. nih.govmdpi.comnih.gov Some derivatives have also been explored for their potential as antibacterial agents. nih.gov The structure-activity relationship (SAR) studies of these derivatives have revealed that the nature of the substituent at the 3-position, such as an alkyl or aryl group, significantly influences the compound's biological profile. nih.gov

Below is a table summarizing the biological activities of some structurally related quinazolinone derivatives:

| Derivative Class | Biological Activity | Reference |

| 2,3-Disubstituted quinazolin-4(3H)-ones | Analgesic, Anti-inflammatory | researchgate.net |

| 2-Substituted quinazolin-4(3H)-ones | Anticancer | mdpi.com |

| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivatives | Anticancer | nih.gov |

| Quinazolinone-based rhodanines | Anticancer | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | Antibacterial | nih.gov |

Contextualization of 3-Butyl-2-hydroxyquinazolin-4(3H)-one within Quinazolinone Chemistry

This compound can also be named 3-butyl-1H-quinazoline-2,4-dione, highlighting its tautomeric nature where the 2-hydroxy group can exist in equilibrium with a carbonyl group. This compound features a butyl group at the 3-position and a hydroxyl group at the 2-position of the quinazolinone core. The butyl group, a four-carbon alkyl chain, imparts a degree of lipophilicity to the molecule, which can influence its pharmacokinetic properties.

While specific research solely dedicated to this compound is limited in publicly available literature, its structure places it within the broader class of 3-substituted-2,4(1H,3H)-quinazolinediones. Research on analogous compounds, such as 3-butyl-2-substituted amino-3H-quinazolin-4-ones, has demonstrated that the butyl group at the N-3 position is compatible with biological activity, specifically analgesic and anti-inflammatory effects. researchgate.net The presence of the 2-hydroxy group (or its keto tautomer) suggests potential for hydrogen bonding interactions, which are critical for molecular recognition in biological systems.

The synthesis of such a compound would likely follow established synthetic routes for quinazolinone derivatives, potentially involving the reaction of N-butyl anthranilic acid derivatives with a source of the C2-N1-C=O fragment.

Research Aims and Scope Pertaining to this compound

Given the broad biological activities of the quinazolinone scaffold, research into this compound would likely aim to explore its potential pharmacological properties. The primary research objectives would likely include:

Synthesis and Characterization: Developing an efficient synthetic route to obtain the pure compound and fully characterizing its chemical structure using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Screening: Evaluating the compound's activity against a panel of biological targets to identify any potential therapeutic applications. This could include screening for anticancer, antimicrobial, anti-inflammatory, or other activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues with variations in the alkyl chain at the 3-position or modifications to the 2-hydroxy group to understand the structural requirements for any observed biological activity.

The scope of such research would be to determine if this compound possesses any unique or advantageous properties compared to other known quinazolinone derivatives, and to assess its potential as a lead compound for further drug development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSUNKPFKROAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289086 | |

| Record name | 3-butyl-2-hydroxyquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-59-8 | |

| Record name | NSC58956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-butyl-2-hydroxyquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butyl 2 Hydroxyquinazolin 4 3h One and Its Analogues

Established Synthetic Pathways for 4(3H)-Quinazolinones

The synthesis of the 4(3H)-quinazolinone core is a well-established area of organic chemistry, with numerous methods developed over the past century. These methods often rely on the condensation and subsequent cyclization of anthranilic acid derivatives.

Condensation Reactions of Precursors (e.g., o-aminobenzamides, isatoic anhydrides)

The construction of the quinazolinone ring system frequently begins with readily available precursors such as ortho-aminobenzamides or isatoic anhydrides. These starting materials contain the necessary aniline (B41778) and amide functionalities primed for ring formation.

One of the most classical and versatile approaches involves the condensation of o-aminobenzamides with various electrophilic partners, including aldehydes, alcohols, or carboxylic acid derivatives. For instance, the reaction between an o-aminobenzamide and an aldehyde, often facilitated by a catalyst, leads to the formation of a Schiff base intermediate which can then undergo cyclization. beilstein-journals.orgtandfonline.com A variety of catalysts and reaction conditions have been employed to promote this transformation, including the use of ultrasound irradiation to accelerate the reaction. beilstein-journals.orgtandfonline.com

Isatoic anhydride (B1165640) is another key precursor for quinazolinone synthesis. nih.gov It reacts with nitrogen nucleophiles, which is followed by cyclocondensation with electrophiles to yield quinazolinone derivatives. nih.gov One-pot, multi-component reactions involving isatoic anhydride, an amine, and an orthoester are particularly efficient for generating 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org These reactions can be performed under solvent-free conditions or with microwave assistance to improve yields and reaction times. rsc.org

Table 1: Comparison of Precursors for 4(3H)-Quinazolinone Synthesis

| Precursor | Common Reactants | Reaction Type | Advantages |

|---|---|---|---|

| o-Aminobenzamide | Aldehydes, Orthoesters, Carboxylic Acids | Condensation-Cyclization | Versatile, direct route to 2-substituted quinazolinones. beilstein-journals.orgnih.gov |

Cyclization Strategies for Quinazolinone Ring Formation

Following the initial condensation or acylation of the precursor, the crucial step is the cyclization to form the bicyclic quinazolinone ring. Various strategies have been developed to effect this ring closure.

For instance, after the condensation of an o-aminobenzamide with an aldehyde, an intramolecular cyclization of the resulting imine intermediate occurs to form a dihydroquinazolinone. beilstein-journals.org This intermediate is then oxidized to the final 4(3H)-quinazolinone product. beilstein-journals.orgrsc.org Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for this purpose. beilstein-journals.org

Another widely used strategy involves the formation of a 4H-3,1-benzoxazin-4-one intermediate. This is typically achieved by reacting anthranilic acid with an acid anhydride (e.g., acetic anhydride). The benzoxazinone (B8607429) can then be treated with an amine, which displaces the ring oxygen to form the N3-substituted quinazolinone. This two-step process is a reliable method for synthesizing 3-substituted quinazolinones. ijprajournal.com

Visible light-induced condensation cyclization has emerged as a greener alternative. This method utilizes a photocatalyst, such as fluorescein, to promote the reaction between 2-aminobenzamides and aldehydes under visible light irradiation, avoiding the need for metal catalysts. nih.gov

Specific Synthetic Routes for 3-Substituted Quinazolinones

The introduction of substituents at the N3 position of the quinazolinone ring is critical for modulating the properties of the molecule. For the target compound, 3-butyl-2-hydroxyquinazolin-4(3H)-one, the incorporation of the butyl group is a key synthetic challenge.

Alkylation at the N3-Position

Direct alkylation of a pre-formed quinazolin-4(3H)-one is a common method for introducing substituents at the N3 position. This reaction typically involves treating the quinazolinone with an alkylating agent, such as an alkyl halide, in the presence of a base. The basic conditions deprotonate the N3-amide, generating a nucleophilic anion that attacks the alkylating agent.

However, a potential side reaction is O-alkylation, leading to the formation of a 4-alkoxyquinazoline. The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by factors such as the solvent, the nature of the base, the alkylating agent, and the reaction temperature.

A study on the reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals showed that prolonged reaction times lead to subsequent alkylation at the N3 position, where the O-alkyl group of the orthoamide acts as the source of the N3-alkyl group. researchgate.netresearchgate.net This represents a direct method for forming N3-alkylated quinazolinones in one pot from the cyclization precursors. researchgate.netresearchgate.net

Strategies for Introduction of the Butyl Moiety

To specifically synthesize 3-butyl-quinazolin-4(3H)-one, several strategies can be employed.

One direct approach is the N-alkylation of quinazolin-4(3H)-one with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

Alternatively, the butyl group can be introduced from the outset by using butylamine (B146782) as the nitrogen source in a reaction with a suitable precursor. For example, reacting a 2-acylaminobenzoic acid (N-acylanthranilic acid) with butylamine, often with a dehydrating agent or under heating, will lead to the formation of the 3-butyl-quinazolinone ring system. Similarly, in multi-component reactions starting from isatoic anhydride, butylamine can be used as the primary amine component to directly install the butyl group at the N3 position.

Table 2: Methods for Introducing the N3-Butyl Group

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Direct Alkylation | Quinazolin-4(3H)-one | 1-Bromobutane, Base (e.g., K₂CO₃) | Post-cyclization modification; potential for O-alkylation side products. |

| From Precursor | N-Acylanthranilic Acid | Butylamine, Dehydrating agent | Butyl group incorporated during ring formation. |

Approaches for 2-Hydroxyquinazolinone Scaffold Construction

The synthesis of quinazolinones with a hydroxyl group at the C2 position presents a different synthetic challenge. The 2-hydroxy-4(3H)-quinazolinone tautomerizes with its keto form, quinazoline-2,4(1H,3H)-dione.

One common route to this scaffold involves the reaction of anthranilic acid or its derivatives with urea (B33335) or a urea equivalent. Heating anthranilic acid with urea leads to the formation of quinazoline-2,4(1H,3H)-dione. This product exists in equilibrium with its 2-hydroxy-4(3H)-quinazolinone tautomer.

Another approach utilizes phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), reacting with anthranilamides. For example, the reaction of 2-aminobenzamide (B116534) with ethyl chloroformate can lead to an intermediate that cyclizes to form the 2,4-dione.

Furthermore, the reaction of isatoic anhydride with ammonium (B1175870) acetate (B1210297) in the presence of a catalyst like thiamine (B1217682) hydrochloride in ethanol (B145695) has been reported to yield quinazolin-4(3H)-one, which is tautomeric with 4-hydroxyquinazoline (B93491). chemicalbook.com While this provides a hydroxyl group at the 4-position, similar strategies involving different cyclizing agents could potentially be adapted to favor the formation of the 2-hydroxy isomer. For instance, using a reagent that delivers a carbonyl group, such as carbon dioxide or its equivalents, with an anthranilate derivative could, in principle, lead to the desired 2-hydroxy scaffold.

To obtain the target compound, this compound, a synthetic sequence could involve first preparing N-butyl-2-aminobenzamide from isatoic anhydride and butylamine. Subsequent reaction of this intermediate with a phosgene equivalent would then effect the cyclization to form the desired 3-butyl-quinazoline-2,4(1H,3H)-dione, which exists in tautomeric equilibrium with this compound.

Ring-Opening and Oxidative Insertion Reactions

The synthesis of the quinazolinone scaffold can be achieved through various methods, including those that involve the cleavage and subsequent functionalization of precursor molecules. While direct oxidative insertion into a pre-formed ring is a plausible strategy, much of the recent research has focused on oxidative cyclization reactions, which form the quinazolinone ring system through an oxidative process.

One notable approach involves the PIFA-initiated oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones. This method leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to naturally occurring vasicinone (B1682191) alkaloids beilstein-journals.org. The reaction proceeds with high regioselectivity and represents a novel pathway to functionalized pyrroloquinazolinones beilstein-journals.org.

Furthermore, a synergetic tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization of isatins with amidine hydrochlorides at room temperature provides a facile route to various functionalized quinazolin-4(3H)-ones organic-chemistry.orgresearchgate.netorganic-chemistry.org. This method is advantageous due to its mild reaction conditions and broad substrate scope organic-chemistry.orgresearchgate.net. The proposed mechanism involves the formation of an isatoic anhydride intermediate, which then undergoes decarboxylative nucleophilic attack and cyclization to yield the quinazolinone product organic-chemistry.orgresearchgate.net.

An alternative strategy involves an n-Bu4NI-catalyzed reaction of 3-methylindoles with primary amines using tert-butyl hydroperoxide (TBHP) as the oxidant. This reaction proceeds through a sequence of oxygenation, nitrogenation, ring-opening, and recyclization to afford a broad range of quinazolinones in very good yields organic-chemistry.org.

These oxidative methodologies, while not directly reporting the synthesis of this compound, provide a conceptual framework for its potential synthesis through the careful selection of starting materials and oxidizing agents.

Consideration of Tautomeric Forms in Synthesis

Quinazolinones, including this compound, can exist in different tautomeric forms due to the presence of lactam-lactim and keto-enol tautomerism. The predominant tautomeric form can significantly influence the reactivity and the outcome of a synthetic step. Therefore, a thorough understanding and consideration of the tautomeric equilibrium are crucial for designing effective synthetic strategies.

The quinazolinone ring system possesses a strong lactam–lactim tautomeric interaction nih.gov. This is particularly relevant when substitutions are present on the pyrimidine (B1678525) ring. For instance, the position of a methyl group can influence the tautomeric equilibrium and, consequently, the reactivity of the molecule in subsequent reactions like chlorination nih.gov.

In the context of this compound, the presence of the hydroxyl group at the 2-position introduces the possibility of keto-enol tautomerism, where it can exist in equilibrium with its 2,4-dione tautomer. The stability of these forms can be influenced by factors such as the solvent, temperature, and the presence of other functional groups.

Spectral data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are invaluable tools for elucidating the predominant tautomeric form in solution and in the solid state. For example, in a study on 3-arylhydrazono-4-phenyl- nih.govmdpi.com-triazepino[2,3-a]quinazoline-2,7(1H)-diones, spectral data indicated that the compounds exist predominantly in the hydrazone tautomeric form nih.gov. This highlights the importance of empirical data in determining the actual structure of these molecules.

The consideration of these tautomeric forms is not only critical for predicting reactivity but also for the correct interpretation of analytical data and for understanding the structure-activity relationships of the final compounds.

Development of Green Chemistry Methodologies for Quinazolinone Synthesis

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methodologies. The focus has shifted towards creating processes that are more environmentally benign, utilizing safer solvents, reducing waste, and improving energy efficiency. The synthesis of quinazolinones has also been a subject of these green innovations.

Catalyst-Free and Sustainable Reaction Systems

A significant advancement in the green synthesis of quinazolinones is the development of catalyst-free reaction systems. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, thereby avoiding the use of potentially toxic and expensive metal catalysts.

An efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions mdpi.com. This approach is notable for its sustainability, use of a green solvent, and avoidance of hazardous materials mdpi.com.

Another oxidant-free and highly efficient synthesis of phenolic quinazolin-4(3H)-ones involves the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes nih.gov. This method proceeds under mild conditions and can be scaled up, making it a practical and environmentally friendly alternative to traditional methods nih.gov. The reaction mechanism involves the formation of an N-sulfonylketenimine intermediate, which undergoes two nucleophilic additions followed by the elimination of the sulfonyl group through aromatization nih.gov.

Solvent-free synthesis is another cornerstone of green chemistry. The synthesis of 2-substituted-3H-quinazolin-4-ones and 1H,3H-quinazolin-2,4-diones has been achieved by heating a mixture of anthranilic acid, an amide, and montmorillonite (B579905) K-10 clay under solvent-free conditions researchgate.net. This method offers high yields and a simple work-up procedure researchgate.net.

These catalyst-free and sustainable systems represent a significant step forward in the environmentally responsible production of quinazolinone derivatives.

Microwave-Assisted Synthesis and Environmentally Benign Solvents

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology aligns well with the principles of green chemistry by improving energy efficiency.

The synthesis of various quinazolinone derivatives has been successfully achieved using microwave irradiation researchgate.netnih.govresearchgate.net. For instance, a one-pot microwave synthesis of 2,3-di-substituted quinazolin-4-(3H)-ones from anthranilic acid, acid chlorides, and primary amines has been reported. This method is advantageous due to its high yield, reduced byproducts, short reaction time (7-10 minutes), and mild conditions researchgate.net.

The choice of solvent is another critical aspect of green chemistry. Water, being non-toxic, non-flammable, and readily available, is considered an ideal green solvent. A green, rapid, and efficient method for synthesizing quinazolinone derivatives has been developed using a microwave-assisted iron-catalyzed cyclization in water sci-hub.cat. This represents the first report of an iron-catalyzed C-N coupling to form N-heterocycles in an aqueous medium sci-hub.cat.

The combination of microwave assistance and the use of environmentally benign solvents like water provides a powerful and sustainable platform for the synthesis of quinazolinones. These methods not only reduce the environmental impact of chemical synthesis but also often lead to improved reaction efficiency and product purity.

Data Tables

Table 1: Research Findings on Synthetic Methodologies

| Section | Key Finding | Description |

| 2.3.1 | PIFA-initiated oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones leads to functionalized pyrroloquinazolinones. beilstein-journals.org | A regioselective method for synthesizing analogs of naturally occurring vasicinone alkaloids. beilstein-journals.org |

| 2.3.1 | tert-Butyl hydroperoxide/K3PO4-promoted oxidative cyclization of isatins and amidine hydrochlorides. organic-chemistry.orgresearchgate.netorganic-chemistry.org | A facile, room-temperature synthesis of quinazolin-4(3H)-ones with good functional group compatibility. organic-chemistry.orgresearchgate.net |

| 2.3.2 | Quinazolinones exhibit strong lactam-lactim tautomerism. nih.gov | The position of substituents can significantly influence the tautomeric equilibrium and chemical reactivity. nih.gov |

| 2.4.1 | Metal- and catalyst-free oxidative synthesis from o-aminobenzamides and styrenes. mdpi.com | A sustainable and environmentally friendly protocol for quinazolinone synthesis. mdpi.com |

| 2.4.1 | Oxidant-free synthesis from 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov | A mild and scalable method for producing phenolic quinazolin-4(3H)-ones. nih.gov |

| 2.4.2 | Microwave-assisted one-pot synthesis of 2,3-di-substituted quinazolin-4-(3H)-ones. researchgate.net | Offers high yields, short reaction times, and mild conditions. researchgate.net |

| 2.4.2 | Microwave-assisted iron-catalyzed cyclization in water. sci-hub.cat | A green and efficient method for synthesizing quinazolinone derivatives in an aqueous medium. sci-hub.cat |

Structure Activity Relationship Sar Elucidation of 3 Butyl 2 Hydroxyquinazolin 4 3h One Derivatives

General Principles of SAR in Quinazolinone Research

Structure-activity relationship studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new, more potent drugs. For the quinazolinone scaffold, several general principles have been established through extensive research. Modifications at positions 2 and 3 of the quinazolinone ring are particularly significant for a wide range of pharmacological activities. mdpi.comnih.gov The introduction of various heterocyclic moieties at the N-3 position has been shown to enhance the biological profile of these compounds. mdpi.com

Furthermore, substitutions on the fused benzene (B151609) ring, especially at positions 6 and 8, can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov The nature of the substituent at the C-2 position is also a critical determinant of activity, with different groups favoring different biological outcomes. nih.gov For instance, the presence of a methyl or thiol group at this position has been found to be essential for antimicrobial activities. nih.gov

Influence of the Butyl Substituent at Position 3 on Biological Activities

The substituent at the N-3 position of the quinazolinone ring is a major determinant of biological activity. The nature of this substituent, whether it is an alkyl, aryl, or a heterocyclic group, can significantly alter the compound's pharmacological profile.

While direct studies on the "3-butyl" substituent are specific, broader research on alkyl substitutions at this position provides valuable insights. For example, in the context of antifungal activity, a series of 1,2,4-triazole-containing quinazoline (B50416) derivatives were synthesized with different alkyl and aryl groups at the N-3 position. The study revealed that compounds with methyl, propyl, and phenyl substituents at this position exhibited moderate antifungal activity. ijnrd.org This suggests that the size and lipophilicity of the substituent at N-3 are important for this particular biological effect.

In another study focusing on anti-inflammatory activity, the substitution at the N-3 position with various aryl and heterocyclic moieties was explored. The results indicated that the nature of the group at this position significantly influenced the anti-inflammatory potential of the compounds. researchgate.net

| Compound | N-3 Substituent | Antifungal Activity (% inhibition against S. sclerotiorum) |

| 7a | Methyl | >40% |

| 7b | Propyl | >40% |

| 7c | Phenyl | >40% |

| 7d | 4-Fluorophenyl | >40% |

| Data sourced from a study on 1,2,4-triazole (B32235) containing quinazoline derivatives. ijnrd.org |

Significance of the Hydroxy Group at Position 2 in Bioactivity Modulation

The substituent at the C-2 position of the quinazolinone scaffold is crucial for its biological activity. The presence of a hydroxyl group at this position, as in 3-Butyl-2-hydroxyquinazolin-4(3H)-one, imparts specific chemical properties to the molecule, including the ability to act as a hydrogen bond donor.

SAR studies have shown that different substituents at the C-2 position lead to varied biological activities. For instance, the presence of a methyl or thiol group at C-2 has been highlighted as being essential for the antimicrobial properties of certain quinazolinone derivatives. nih.gov In the context of anticancer activity, 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency. mdpi.com

The hydroxyl group at C-2 can participate in crucial hydrogen bonding interactions with amino acid residues in the active site of target enzymes or receptors. This interaction can be critical for the binding affinity and selectivity of the compound. For example, in a study on EGFR kinase inhibitors, the interaction of the quinazoline core with the enzyme's active site was found to be vital for inhibitory activity. nih.gov While this study focused on different substituents, the principle of hydrogen bonding interactions is broadly applicable.

The tautomeric nature of 2-hydroxyquinazolin-4(3H)-ones, existing in equilibrium with their 2,4(1H,3H)-quinazolinedione form, can also influence their biological activity by presenting different pharmacophoric features to the biological target.

Impact of Aromatic Ring Substitutions on SAR

Substitutions on the fused benzene ring of the quinazolinone core provide another avenue for modulating biological activity. The electronic nature and position of these substituents can significantly affect the molecule's potency and selectivity.

Halogen atoms, such as chlorine and bromine, at positions 6 and 8 of the quinazolinone ring have been shown to enhance antimicrobial activity. nih.gov For instance, the presence of a chlorine atom at position 7 has been found to be favorable for anticonvulsant activity in some series of quinazolinone derivatives. mdpi.comnih.gov

In a study on quinazolinone-based antifungal agents, the introduction of a chlorine atom at the 2- or 4-position of a phenyl ring attached to the main scaffold greatly improved activity against R. solani. ijnrd.org Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) and electron-withdrawing groups like nitro (-NO2) on an N-phenyl substituent were found to decrease antifungal activity in another series of compounds. ijnrd.org

The following table illustrates the impact of aromatic ring substitutions on the antifungal activity of certain quinazolinone derivatives.

| Compound | Aromatic Substitution | Antifungal Activity |

| Derivative with 2-Cl-phenyl | Chlorine at 2-position of phenyl ring | Improved activity against R. solani |

| Derivative with 4-Cl-phenyl | Chlorine at 4-position of phenyl ring | Improved activity against R. solani |

| Derivative with -OCH3 | Methoxy group on phenyl ring | Decreased activity |

| Derivative with -NO2 | Nitro group on phenyl ring | Decreased activity |

| Data generalized from SAR studies on antifungal quinazolinone derivatives. ijnrd.org |

Computational Approaches for SAR Analysis

Computational chemistry plays a pivotal role in modern drug discovery, providing powerful tools to understand and predict the SAR of compounds like this compound. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based drug design relies on the knowledge of molecules that are known to interact with a specific target. Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov

In QSAR studies of quinazolinone derivatives, molecular descriptors representing various physicochemical properties (e.g., electronic, steric, and hydrophobic) are calculated for a series of compounds. nih.govsapub.org Mathematical models are then developed to establish a relationship between these descriptors and the observed biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net

For example, a 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of activity. nih.gov Such insights are invaluable for optimizing the lead structure.

Structure-based drug design utilizes the three-dimensional structure of the biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. mdpi.com Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation of a ligand when bound to a target. nih.govtandfonline.com

For quinazolinone derivatives, docking studies have been employed to understand their binding modes within the active sites of various enzymes, such as EGFR kinase. nih.govtandfonline.comfrontiersin.org These studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding.

Pharmacophore modeling is another powerful tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. mdpi.comnih.gov A pharmacophore model can be generated from the structure of a ligand-protein complex or from a set of active molecules. nih.gov This model then serves as a template for virtual screening of compound libraries to identify new potential hits with the desired biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For the derivatives of 3-butyl-quinazolin-4(3H)-one, while extensive QSAR studies are not widely available in the public domain, the principles of SAR can be elucidated from existing research on analogous compounds. These studies form the foundational step for future, more detailed QSAR analyses.

Research into a series of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones has provided valuable data on their analgesic and anti-inflammatory activities, offering insights into the structural requirements for these biological effects. researchgate.net By examining the chemical structures of these derivatives and their corresponding biological activities, a qualitative SAR can be established.

A study on 3-butyl-2-substituted amino-3H-quinazolin-4-ones revealed that modifications at the 2-position significantly influence their pharmacological effects. The core structure consists of a 3-butyl-2-hydrazino-3H-quinazolin-4-one, which is then reacted with various aldehydes and ketones to yield a series of derivatives. researchgate.net

Analgesic Activity:

The analgesic properties of these compounds were evaluated using the tail-flick technique. The results indicate that the nature of the substituent at the 2-position plays a critical role in the observed activity.

| Compound | Substituent at 2-position | Analgesic Activity (% increase in reaction time) |

|---|---|---|

| AS1 | -NH-N=C(CH₃)₂ | 45.2 |

| AS2 | -NH-N=C(C₂H₅)₂ | 58.1 |

| AS3 | -NH-N=C(CH₃)(C₃H₇) | 64.5 |

| AS4 | -NH-N=CH-C₆H₅ | 38.7 |

| AS5 | -NH-N=CH-(p-Cl-C₆H₄) | 51.6 |

| AS6 | -NH-N=CH-(p-OCH₃-C₆H₄) | 41.9 |

From this data, it can be inferred that aliphatic substituents at the hydrazino moiety tend to confer greater analgesic activity compared to aromatic substituents. Notably, the compound with a methyl and propyl group (AS3) exhibited the highest activity. researchgate.net

Anti-inflammatory Activity:

The anti-inflammatory potential of these derivatives was assessed using the carrageenan-induced paw edema model. The findings from this assay further underscore the importance of the substitution pattern at the 2-position.

| Compound | Substituent at 2-position | Anti-inflammatory Activity (% inhibition of edema) |

|---|---|---|

| AS1 | -NH-N=C(CH₃)₂ | 48.5 |

| AS2 | -NH-N=C(C₂H₅)₂ | 60.6 |

| AS3 | -NH-N=C(CH₃)(C₃H₇) | 54.5 |

| AS4 | -NH-N=CH-C₆H₅ | 42.4 |

| AS5 | -NH-N=CH-(p-Cl-C₆H₄) | 51.5 |

| AS6 | -NH-N=CH-(p-OCH₃-C₆H₄) | 45.4 |

In the context of anti-inflammatory activity, the compound bearing two ethyl groups (AS2) demonstrated the most potent effect, surpassing that of the standard drug diclofenac (B195802) sodium. researchgate.net This suggests that the size and lipophilicity of the aliphatic substituents are key determinants of anti-inflammatory potency.

While a formal QSAR study would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the development of a mathematical model, the SAR analysis of these 3-butyl-2-substituted amino-3H-quinazolin-4-ones provides a qualitative framework. Future QSAR studies on this scaffold could build upon this data to develop predictive models, which would be instrumental in designing novel derivatives with enhanced analgesic and anti-inflammatory properties.

Mechanistic Investigations of Biological Activities Associated with 3 Butyl 2 Hydroxyquinazolin 4 3h One Analogues

Elucidation of Molecular Targets and Pathways

The biological effects of 3-Butyl-2-hydroxyquinazolin-4(3H)-one analogues are mediated through their interaction with a variety of molecular targets, primarily enzymes and receptors. These interactions can lead to the modulation of critical signaling pathways involved in various pathological conditions.

Quinazolinone derivatives have been identified as potent inhibitors of several key enzymes, demonstrating diverse mechanisms of action.

Cyclooxygenase (COX): Certain 2,3-disubstituted-4(3H)-quinazolinone derivatives have been investigated for their anti-inflammatory properties, which are attributed to the inhibition of COX enzymes. researchgate.netyoutube.com Molecular docking studies have been employed to elucidate the structural requirements for COX-2 inhibitory activity, revealing that these compounds can fit into the active site of the enzyme. youtube.com

Penicillin-Binding Protein 2a (PBP2a): In the fight against antibiotic resistance, quinazolinone analogues have emerged as non-β-lactam allosteric inhibitors of PBP2a, an enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.govnih.gov These compounds bind to an allosteric site approximately 60 Å away from the active site. nih.gov This binding event triggers a conformational change that opens the active site, making it accessible and susceptible to inhibition by β-lactam antibiotics that would otherwise be ineffective. nih.govnih.gov This synergistic mechanism restores the efficacy of antibiotics like piperacillin (B28561) against MRSA. nih.govnih.gov

NS5B Polymerase: Analogues such as 3-hydroxyquinazoline-2,4(1H,3H)-diones and 6-aminoquinazolinones have been identified as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, NS5B. ijpsdronline.comnih.gov This enzyme is crucial for viral replication. nih.gov The inhibition mechanism for some of these derivatives involves targeting the enzyme's active site, which is highly conserved across different HCV genotypes. ijpsdronline.com

Poly(ADP-ribose) Polymerase (PARP): 4-Hydroxyquinazoline (B93491) and 2-propanoyl-3H-quinazolin-4-one derivatives are potent inhibitors of PARP1, an enzyme critical for DNA repair. acs.orgmedchemexpress.com By inhibiting PARP, these compounds interfere with the repair of single-strand DNA breaks, which can lead to the accumulation of double-strand breaks and ultimately cell death, a mechanism known as synthetic lethality, particularly in cancers with existing DNA repair defects like BRCA1/2 mutations. acs.orgnih.gov Some analogues exhibit inhibitory activity in the nanomolar range. medchemexpress.com

Kinases: The quinazolinone scaffold is central to many kinase inhibitors used in oncology. researchgate.netmdpi.com Analogues have been shown to inhibit a range of kinases, including:

EGFR, HER2, and VEGFR2: These receptor tyrosine kinases are often overexpressed in cancer. Quinazolinone derivatives can act as ATP-competitive type-I inhibitors, interacting with key residues like Asp855 in the DFG motif of the ATP-binding site. mdpi.com

CDK2: Some derivatives act as ATP non-competitive type-II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com

Aurora Kinase A: A novel derivative, BIQO-19, was found to inhibit Aurora Kinase A, a protein involved in mitotic progression, showing efficacy in non-small cell lung cancer (NSCLC) cells.

Phosphodiesterase 7 (PDE7): Spiroquinazolinones and substituted 4-hydrazinoquinazoline (B1199610) derivatives have been developed as potent and selective inhibitors of PDE7, a high-affinity cyclic AMP (cAMP)-specific phosphodiesterase. The best compounds from these series display nanomolar inhibitory affinity and are selective against other PDE isoenzymes.

| Enzyme Target | Quinazolinone Analogue Class | Inhibition Mechanism | Reported IC₅₀ Values | Reference |

|---|---|---|---|---|

| PARP1 | 4-Hydroxyquinazoline (B1) | Binds to the active site, interfering with DNA repair. | < 100 nM | acs.org |

| PARP1 | 2-propanoyl-3H-quinazolin-4-one (8a) | Binds to the active site. | 36 nM | medchemexpress.com |

| CDK2 | Quinazolin-4(3H)-one (2i) | ATP non-competitive type-II inhibitor. | 0.173 µM | mdpi.com |

| HER2 | Quinazolin-4(3H)-one (3i) | ATP competitive type-I inhibitor. | 0.079 µM | mdpi.com |

| EGFR | Quinazolin-4(3H)-one (2i) | ATP competitive type-I inhibitor. | 0.091 µM | mdpi.com |

| NS5B Polymerase | 6-Aminoquinazolinone (11a) | Targets NS5B enzyme. | EC₅₀ = 0.984 µM (in replicon assay) | nih.gov |

| PqsR (Antagonist) | Quinazolin-4(3H)-one (61) | Antagonist of PqsR ligand binding domain. | 1 µM | nih.gov |

Beyond enzyme inhibition, quinazolinone analogues modulate biological activity through interactions with various receptors.

GABA-A Receptor: The anticonvulsant activity of some quinazolinone derivatives is linked to their ability to modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. acs.org Molecular docking studies suggest these compounds bind to the GABA-A receptor, potentially acting as positive allosteric modulators to enhance GABAergic neurotransmission. acs.orgmdpi.com Certain pyrazolo[1,5-a]quinazoline derivatives have been shown to act as either agonists or antagonists at the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov

Cannabinoid Receptor Type 2 (CB2): A series of quinazoline-2,4(1H,3H)-diones have been developed as potent and selective agonists for the CB2 receptor. medchemexpress.com The CB2 receptor is primarily expressed on immune cells and is a therapeutic target for inflammatory and neurodegenerative diseases. These agonists were designed to have improved physicochemical properties, such as lower lipophilicity, making them promising candidates for further development. medchemexpress.com

PqsR Receptor: The Pseudomonas Quorum Sensing Receptor (PqsR) is a transcriptional regulator involved in virulence factor production in Pseudomonas aeruginosa. Quinazolin-4(3H)-one derivatives have been identified as potent PqsR antagonists. nih.gov By binding to the ligand-binding domain of PqsR, these compounds inhibit the quorum sensing system, thereby quenching the expression of virulence factors. nih.gov

Characterization of Molecular Interactions

Understanding the specific molecular interactions between quinazolinone analogues and their biological targets is crucial for rational drug design and optimization.

Molecular docking and crystallography studies have provided detailed insights into the binding modes of these compounds.

Interactions with PARP1: Potent 2-propanoyl-3H-quinazolin-4-one inhibitors are stabilized in the PARP1 active site through key hydrogen bond interactions with the backbone of Gly863 and Ser904, along with favorable π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896, respectively. medchemexpress.com

Interactions with Kinases: The binding of quinazolinone inhibitors to EGFR involves hydrogen bonding with the key DFG motif residue Asp855. mdpi.com Additionally, multiple pi-alkyl interactions with residues like Leu788, Ala743, and Leu844, and pi-cation interactions with Lys745 contribute to the binding affinity. mdpi.com

Interactions with PBP2a: At the allosteric site of PBP2a, quinazolinone analogues form hydrogen bonds with residues such as LYS273, GLU294, ASP295, and LYS316. nih.gov These interactions are critical for inducing the conformational change that enables synergistic activity with other antibiotics. nih.gov

Dissociation Constants: For the PqsR antagonist, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile, isothermal titration calorimetry determined a dissociation constant (Kd) of 10 nM for its binding to the PqsR ligand-binding domain, indicating a very high-affinity interaction. nih.gov

| Target Protein | Quinazolinone Analogue | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| PARP1 | 2-propanoyl-3H-quinazolin-4-one | Gly863, Ser904 | Hydrogen Bond | medchemexpress.com |

| PARP1 | 2-propanoyl-3H-quinazolin-4-one | Tyr907, Tyr896 | π-π / π-H Stacking | medchemexpress.com |

| EGFR Kinase | Quinazolin-4(3H)-one (3i) | Arg841, Asn842, Lys745, Asp855 | Hydrogen Bond | mdpi.com |

| EGFR Kinase | Quinazolin-4(3H)-one (3i) | Leu788, Ala743, Lys745, Leu718, Leu844 | Pi-Alkyl | mdpi.com |

| PBP2a (Allosteric Site) | 2-styrenyl-4(3H)-quinazolinone | LYS273, GLU294, ASP295, LYS316 | Hydrogen Bond | nih.gov |

| PqsR | Quinazolin-4(3H)-one (61) | (Not specified) | High Affinity Binding (Kd = 10 nM) | nih.gov |

A specific subset of quinazolinone derivatives exerts its biological effect through the chelation of metal ions that are essential for enzyme function. A series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed as metal ion chelators to inhibit the HCV NS5B polymerase. ijpsdronline.com The active site of NS5B contains two divalent magnesium ions (Mg²⁺) that are critical for catalysis. ijpsdronline.com These quinazolinone compounds are proposed to bind and chelate these Mg²⁺ ions, mimicking the binding of the natural pyrophosphate (PPi) product and thereby inhibiting the polymerase activity. ijpsdronline.com This mechanism was supported by ultraviolet-visible (UV-Vis) spectrophotometry assays, which confirmed the interaction between the compounds and Mg²⁺. ijpsdronline.com

Cellular Mechanism Studies

The molecular interactions of quinazolinone analogues translate into observable effects at the cellular level.

Induction of Apoptosis and Cell Cycle Arrest: In cancer research, PARP inhibitors based on the 4-hydroxyquinazoline scaffold have been shown to interfere with DNA repair, leading to synthetic lethality, cell cycle arrest, and DNA damage in tumor cells. acs.orgnih.gov Similarly, kinase inhibitors can induce apoptosis; for instance, BIQO-19 suppresses the expression of activated Aurora Kinase A, leading to antiproliferative effects in NSCLC cells. Other quinazolinone derivatives have been shown to induce G2/M cell cycle arrest by inhibiting tubulin polymerization.

Antiviral Activity in Cellular Models: The efficacy of NS5B polymerase inhibitors has been demonstrated in cellular models of HCV infection. 3-hydroxyquinazoline-2,4(1H,3H)-dione and 6-aminoquinazolinone derivatives effectively inhibit HCV replication in replicon cell lines, with some compounds showing low micromolar potency (EC₅₀ < 10 μM) and a favorable therapeutic index. ijpsdronline.comnih.gov

Modulation of Cellular Pathways: Inhibition of PDE7 by quinazoline (B50416) derivatives can suppress the PI3K/AKT/mTOR survival pathway and upregulate pro-apoptotic proteins, thereby enhancing apoptosis induced by other chemotherapeutic agents like paclitaxel (B517696) in ovarian cancer cells.

In Vitro Cellular Pathway Modulation

Analogues of this compound have been identified as potent modulators of key cellular signaling pathways, particularly those involving protein kinases, which are crucial for cell growth, differentiation, and survival.

A primary mechanism of action for many quinazolinone derivatives is the inhibition of multiple tyrosine kinases. mdpi.com Studies have demonstrated that certain analogues show significant inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com

The mode of inhibition can vary. For instance, molecular docking analyses have revealed that some quinazolinone compounds act as ATP non-competitive, type-II inhibitors against CDK2 kinase enzymes, while functioning as ATP competitive, type-I inhibitors against EGFR. mdpi.com This dual-inhibitory capability highlights the versatility of the quinazolinone scaffold. The interaction with key residues, such as Asp855 in the DFG motif of the EGFR kinase domain, is crucial for their inhibitory action. mdpi.com

The inhibitory effects of selected quinazolinone analogues on various protein kinases are detailed in the table below.

| Compound | Target Kinase | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Analogue 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |

| Analogue 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |

| Analogue 2i | HER2 | 0.181 ± 0.011 | Lapatinib | 0.139 ± 0.019 |

| Analogue 3i | HER2 | 0.179 ± 0.024 | Lapatinib | 0.139 ± 0.019 |

| Analogue 2i | EGFR | 0.169 ± 0.021 | Lapatinib | 0.134 ± 0.011 |

| Analogue 3i | EGFR | 0.172 ± 0.014 | Lapatinib | 0.134 ± 0.011 |

| Compound 5d | VEGFR2 | 0.189 ± 0.011 | Sunitinib | 0.087 ± 0.005 |

| Compound 5d | CDK2 | 2.097 ± 0.126 | Roscovitine | 0.32 ± 0.019 |

Data sourced from studies on quinazolin-4(3H)-one derivatives. mdpi.comacs.org

Apoptosis Induction and Cell Cycle Analysis

Beyond the inhibition of proliferative signaling, a key anticancer mechanism of quinazolinone analogues is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Investigations into novel 2-sulfanylquinazolin-4(3H)-one derivatives have shown they can provoke the apoptotic pathway. acs.org Treatment of HepG2 cancer cells with these compounds led to an upregulation in the expression of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, alongside a downregulation of the anti-apoptotic gene Bcl-2. acs.org This shift in the balance of apoptotic regulators pushes the cell towards self-destruction.

Furthermore, these compounds can impair cell proliferation by inducing cell cycle arrest. acs.org Flow cytometry analysis has demonstrated that certain analogues can arrest the cell cycle at specific phases. For example, compound 5d, a 2-sulfanylquinazolin-4(3H)-one derivative, was found to arrest the cell cycle in the S phase. acs.org Other studies have shown that different analogues can induce G2/M phase arrest. researchgate.net This G2/M arrest is often indicative of interference with microtubule formation, and indeed, some quinazolinone compounds have been identified as tubulin polymerization inhibitors, acting on the colchicine (B1669291) binding site. researchgate.netacs.org

The table below summarizes the effects of a representative quinazolinone analogue on apoptotic markers and cell cycle distribution in HepG2 cells.

| Parameter | Control Group | Treated Group (Compound 5d) |

|---|---|---|

| Apoptotic Gene Expression (Fold Change) | ||

| Bax | 1.0 | ~4.5 |

| Bcl-2 | 1.0 | ~0.3 |

| Caspase-3 | 1.0 | ~5.0 |

| Caspase-9 | 1.0 | ~4.0 |

| Cell Cycle Distribution (%) | ||

| G0/G1 Phase | 63.4% | 39.1% |

| S Phase | 21.5% | 42.3% |

| G2/M Phase | 15.1% | 18.6% |

Data represents typical findings from studies on quinazolin-4(3H)-one derivatives. acs.org

Mechanisms in Agrochemical Applications

The structural versatility of the quinazolinone scaffold has also led to its development for agrochemical purposes, with derivatives exhibiting antifungal, herbicidal, antiviral, and insecticidal properties. cabidigitallibrary.orgnih.gov

Antifungal Mechanisms: Quinazolinone derivatives combat plant pathogenic fungi through several modes of action. Some compounds function as chitinase (B1577495) inhibitors, disrupting the synthesis of chitin, a vital component of fungal cell walls. cabidigitallibrary.org Other mechanistic studies on potent antifungal analogues (e.g., compound 6c) have revealed that they induce morphological changes in the fungus, such as causing abnormal mycelia, damaging organelles, and altering the permeability of the cell membrane, leading to cell death. acs.orgnih.gov

Herbicidal Mechanisms: As herbicides, these compounds target enzymes unique to plant metabolic pathways. Certain quinazolinone derivatives have been specifically designed to inhibit acetyl-CoA carboxylase (ACCase). mdpi.comacs.org ACCase is a critical enzyme in fatty acid synthesis in grasses; its inhibition halts the production of lipids necessary for cell membrane formation and ultimately kills the weed. mdpi.com Another herbicidal mechanism involves the inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway. bohrium.com Blocking PPO leads to the accumulation of a phototoxic intermediate, which causes rapid cell membrane disruption upon exposure to light. bohrium.com

Antiviral and Antibacterial Mechanisms: In the context of plant viruses like the Tobacco Mosaic Virus (TMV), certain myricetin-quinazolinone hybrids have shown a strong binding affinity to the viral coat protein (CP). nih.govmdpi.com This interaction is believed to interfere with the assembly of new virus particles, thus inhibiting the spread of the infection. mdpi.com Against plant pathogenic bacteria such as Xanthomonas axonopodis, the antibacterial action involves the disruption of bacterial cell morphology and an increase in membrane permeability, leading to the suppression of bacterial growth. mdpi.comnih.gov

Insecticidal Mechanisms: The precise insecticidal mechanisms are still under investigation, but preliminary studies suggest potential targets. Molecular docking models for some 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives with potent activity against pests like the diamondback moth (Plutella xylostella) indicate that Ryanodine receptors (RyRs) may be a potential target. researchgate.net RyRs are critical calcium-release channels in insect muscle and nervous tissue, and their disruption can lead to paralysis and death.

Advanced Computational and Theoretical Chemistry Studies of 3 Butyl 2 Hydroxyquinazolin 4 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the fundamental electronic properties and reactivity of 3-Butyl-2-hydroxyquinazolin-4(3H)-one. These calculations, often employing Density Functional Theory (DFT), offer a detailed view of the molecule's behavior at a subatomic level.

The 2-hydroxyquinazolin-4(3H)-one scaffold, the core of the target molecule, can exist in different tautomeric forms. The primary equilibrium is between the 2-hydroxy-4-keto form and the 2,4-dione form. The position of this equilibrium is influenced by the substituent at the N3 position and the surrounding environment, such as the solvent. nih.govnih.gov

Computational studies on similar quinazolinone systems help in predicting the relative stabilities of these tautomers. nih.gov The presence of the butyl group at the N3 position is expected to influence the electronic distribution within the heterocyclic ring, thereby affecting the energetic preference for one tautomer over the other. Theoretical calculations can quantify these energy differences, providing insights into which form is likely to predominate under physiological conditions. Generally, the lactam-lactim tautomerism is a key characteristic of quinazolinones that impacts their chemical reactivity and biological interactions. nih.gov

Table 1: Representative Calculated Relative Energies of Quinazolinone Tautomers (Note: This table is based on general findings for the quinazolinone core and serves as an illustrative example.)

| Tautomeric Form | Calculation Method | Basis Set | Relative Energy (kcal/mol) |

| 2-hydroxy-4-keto | DFT (B3LYP) | 6-31G | 0.00 (Reference) |

| 2,4-dione | DFT (B3LYP) | 6-31G | 2.50 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. mui.ac.irnih.gov

For quinazolinone derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the quinazolinone ring and the hydroxyl group, while the LUMO is likely distributed over the carbonyl group and the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinazolinone Derivative (Note: These values are representative and would need to be specifically calculated for this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

The aromaticity of the fused ring system in this compound is a key determinant of its stability and chemical properties. Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the degree of aromaticity. researchgate.netresearchgate.net NICS values are calculated at the geometric center of a ring system; negative values typically indicate aromatic character, while positive values suggest anti-aromaticity, and values near zero are indicative of non-aromatic systems. mdpi.com

For the quinazolinone core, NICS calculations can confirm the aromatic nature of the benzene (B151609) ring and assess the electronic character of the pyrimidine (B1678525) ring. The tautomeric form of the molecule can significantly influence the aromaticity of the heterocyclic ring. researchgate.net Such analyses are vital for understanding the molecule's interaction with biological targets, where π-π stacking interactions with aromatic residues of a protein can be important. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a protein binding site or solvent molecules. abap.co.in

When this compound is bound to a biological target, MD simulations can be employed to assess the stability of the protein-ligand complex. researchgate.netresearchgate.net These simulations track the movements of both the ligand and the protein atoms over a specific period, providing information on the durability of their interactions. researchgate.net

Following MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to its target protein. nih.govnih.gov This calculation provides a more accurate prediction of binding affinity than molecular docking alone by considering the dynamic nature of the complex and the effects of solvation. researchgate.net The binding free energy is decomposed into various components, such as van der Waals, electrostatic, and solvation energies, which helps in identifying the key forces driving the binding process. nih.gov

Table 3: Example of Binding Free Energy Decomposition from an MM/PBSA Calculation for a Quinazolinone-Protein Complex (Note: This is a representative table illustrating the type of data obtained from such a study.)

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.2 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -36.2 |

These simulations can also shed light on the stability of different tautomers in a solvent environment, as the solvent can form hydrogen bonds and have electrostatic interactions that favor one form over another. Understanding the interplay between the solute and solvent is crucial for predicting the molecule's behavior in a biological medium. nih.gov

In Silico Design and Virtual Screening

In silico techniques, including library design and virtual screening, are foundational to modern drug discovery. These methods allow for the rapid assessment of large numbers of molecules for their potential to interact with a biological target, saving significant time and resources compared to traditional high-throughput screening.

The process begins with the core scaffold, this compound. A virtual library is constructed by systematically modifying its structure. This involves:

Scaffold Modification: Introducing various substituents on the benzene ring to modulate electronic and steric properties.

Side-Chain Alteration: Varying the length and branching of the N-3 butyl chain or replacing it with other alkyl or aryl groups.

The design of this library is often guided by the pharmacophoric features of a known biological target. The quinazolinone scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives showing activity against targets like epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and various kinases. tandfonline.comnih.govnih.govsemanticscholar.org For instance, to design inhibitors for a specific kinase, the library would incorporate functionalities known to interact with the ATP-binding site, such as hydrogen bond donors and acceptors, strategically placed on the quinazolinone core. tandfonline.comsemanticscholar.org

Once a virtual library is designed, high-throughput virtual screening (HTVS) is employed to predict the binding affinity of each compound to a specific protein target. This process typically involves molecular docking simulations. Using software like AutoDock Vina, a library of derivatives based on the this compound scaffold can be docked into the active site of a target protein. tandfonline.com

The software calculates a "docking score" or "binding energy" for each compound, which estimates the strength of the interaction. nih.gov Compounds with the most favorable scores are identified as "hits" for further investigation. For example, in a virtual screen for COX-2 inhibitors, the sulfonamide group is a key feature for binding. nih.gov Therefore, a library of this compound analogs incorporating a benzenesulfonamide (B165840) moiety could be screened against the COX-2 active site. The results would rank the compounds based on their predicted affinity, identifying the most promising candidates. nih.gov

| Compound ID | Modification on Benzene Ring | Predicted Binding Energy (kcal/mol) | Key Interacting Residue |

|---|---|---|---|

| HQ-01 (Parent) | None | -7.5 | Met793 |

| HQ-02 | 6-Fluoro | -8.2 | Met793, Cys797 |

| HQ-03 | 7-Methoxy | -8.0 | Asp855 |

| HQ-04 | 6-Chloro | -8.5 | Met793, Lys745 |

| HQ-05 | 7-Amino | -7.8 | Asp855, Thr790 |

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational chemistry is crucial for understanding the intricate details of chemical reactions, including their pathways, transition states, and the influence of the reaction environment.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes locating the transition state (TS)—the highest energy point along the reaction coordinate.

For the synthesis of quinazolinones, several reaction pathways exist. nih.gov Computational analysis can be used to compare the activation energies of different potential routes to form this compound, thereby predicting the most likely mechanism. researchgate.netacs.org

Once a stationary point is located and characterized as a transition state (identified by having exactly one imaginary frequency), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the reaction path downhill from the transition state, ensuring that it correctly connects the desired reactants and products. This confirms the role of the transition state in the specific reaction mechanism being studied. acs.org

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Reaction Type |

|---|---|---|---|

| Pathway A | TS-A | 22.5 | Intramolecular Cyclization |

| Pathway B | TS-B | 31.2 | Intermolecular Condensation |

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can account for these effects to provide more accurate predictions. These models are generally categorized as:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. nih.govjlu.edu.cn

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

Studies on related quinazolinone systems have shown that increasing solvent polarity can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. nih.govmdpi.com By performing DFT calculations with a PCM, chemists can screen different solvents in silico to predict which will provide the highest yield for the synthesis of this compound, optimizing reaction conditions before extensive laboratory work is undertaken. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Research on 3 Butyl 2 Hydroxyquinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of 3-Butyl-2-hydroxyquinazolin-4(3H)-one in solution. It provides precise information about the molecular framework, the connectivity of atoms, and the spatial arrangement of the molecule.

1D NMR (¹H, ¹³C)

One-dimensional NMR provides the foundational data for structural assignment.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their local electronic environments. For 3-butyl-1H-quinazoline-2,4-dione, the spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the fused benzene (B151609) ring, and the aliphatic region, corresponding to the protons of the N-butyl group. The proton attached to the nitrogen at position 1 (N1-H) typically appears as a broad singlet at a downfield chemical shift. The aromatic protons generally appear as a complex pattern of multiplets between δ 7.0 and 8.5 ppm. The protons of the butyl chain exhibit characteristic splitting patterns and chemical shifts determined by their proximity to the electronegative nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for 3-butyl-1H-quinazoline-2,4-dione is characterized by signals for two carbonyl carbons (C2 and C4) appearing significantly downfield (typically >150 ppm). The aromatic carbons of the benzene ring resonate in the typical range of δ 115-150 ppm, while the aliphatic carbons of the butyl group appear upfield.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| N1-H | ~11.5 (s, 1H) | - | Amide proton |

| C5-H | ~8.0-8.2 (d, 1H) | ~128-130 | Aromatic proton |

| C6-H / C7-H | ~7.2-7.8 (m, 2H) | ~123-136 | Aromatic protons |

| C8-H | ~7.2-7.4 (d, 1H) | ~115-117 | Aromatic proton |

| N3-CH₂ | ~3.9-4.1 (t, 2H) | ~40-43 | Butyl chain, alpha position |

| -CH₂- | ~1.6-1.8 (sext, 2H) | ~28-30 | Butyl chain, beta position |

| -CH₂- | ~1.3-1.5 (m, 2H) | ~19-21 | Butyl chain, gamma position |

| -CH₃ | ~0.9-1.0 (t, 3H) | ~13-14 | Butyl chain, terminal methyl |

| C2=O | - | ~150-152 | Carbonyl carbon |

| C4=O | - | ~162-164 | Carbonyl carbon |

| C4a/C8a | - | ~115-140 | Aromatic quaternary carbons |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 3-butyl-1H-quinazoline-2,4-dione, COSY would show correlations between adjacent protons in the butyl chain (e.g., N-CH₂ with the adjacent CH₂) and between neighboring protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is used to assign the carbon signals for all protonated carbons by correlating them to their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity across quaternary (non-protonated) carbons. Key correlations would include the N-CH₂ protons of the butyl group to the C2 and C4 carbonyl carbons, confirming the attachment of the butyl group to the N3 position. Correlations from the N1-H proton to the C2 and C8a carbons would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For this molecule, NOESY could reveal spatial proximity between the N-CH₂ protons of the butyl group and the aromatic proton at the C8 position.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound with high precision and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₄N₂O₂), the calculated monoisotopic mass is 218.10553 Da. HRMS analysis would be expected to find an ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 219.11281) with a mass accuracy typically within 5 ppm, which serves as definitive confirmation of the molecular formula. uni.lu

Advanced Ionization Techniques (e.g., ESI, FAB)

Soft ionization techniques are employed to generate intact molecular ions for analysis.

ESI (Electrospray Ionization): ESI is a common technique for quinazolinone derivatives. It typically generates the protonated molecular ion, [M+H]⁺, as the base peak in the positive ion mode. By increasing the cone voltage, in-source fragmentation can be induced, providing structural information. A common fragmentation pathway would involve the cleavage of the butyl group.

FAB (Fast Atom Bombardment): While less common now, FAB can also be used for the analysis of such compounds, often yielding clear molecular ion peaks.

Predicted Mass Spectrometry Data (ESI+)

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₅N₂O₂]⁺ | 219.11281 | Protonated molecule |

| [M+Na]⁺ | [C₁₂H₁₄N₂O₂Na]⁺ | 241.09475 | Sodium adduct |

| [M-C₄H₉+H]⁺ | [C₈H₇N₂O₂]⁺ | 163.05020 | Fragment from loss of the butyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic functional groups. For 3-butyl-1H-quinazoline-2,4-dione, the most prominent features include strong absorption bands corresponding to the carbonyl (C=O) groups, the N-H bond, and C-H bonds. The presence of two distinct carbonyl peaks (symmetric and asymmetric stretching) is characteristic of the dione (B5365651) tautomer.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3200 | N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960-2870 | Aliphatic C-H | Stretching |

| ~1715 | C4=O | Stretching |

| ~1660 | C2=O | Stretching |

| ~1600, ~1480 | C=C | Aromatic ring stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The quinazolinone core acts as a chromophore. Typically, these compounds exhibit multiple strong absorption bands in the UV region (220–350 nm) corresponding to π→π* transitions within the fused aromatic ring system. The exact position and intensity of these bands can be influenced by the solvent and substituents.

Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups and bonding arrangements within a molecule. For quinazolinone derivatives, these methods confirm the presence of key structural features. researchgate.net The FTIR spectrum provides information on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the molecule's bonds.

Key vibrational frequencies observed in compounds containing the quinazolinone core are instrumental for structural confirmation. nih.gov The carbonyl (C=O) stretching vibration of the quinazolinone ring is a prominent feature, typically appearing in the range of 1665-1700 cm⁻¹. Aromatic C-H stretching is generally observed around 3090-3120 cm⁻¹, while the imine (C=N) stretch is found near 1580-1593 cm⁻¹. The presence of an N-H group, as would be expected in the tautomeric form of the title compound, gives rise to a stretching band typically in the region of 3400-3450 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for Quinazolinone Derivatives

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400 - 3450 |

| C-H (Aromatic) | Stretch | 3090 - 3120 |

| C=O (Amide) | Stretch | 1665 - 1700 |

This interactive table summarizes key vibrational frequencies used to identify the quinazolinone scaffold.

Electronic Transitions and Spectroscopic Signatures

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands resulting from π→π* and n→π* transitions associated with the aromatic system and heteroatoms. mdpi.com Typically, strong absorption bands in the range of 220–280 nm correspond to π→π* transitions within the fused aromatic rings, while weaker bands at longer wavelengths can be attributed to n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.comresearchgate.net